rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R,6S,7S)-tricyclo[5210,2,6]decan-3-ol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,6S,7S)-tricyclo[5210,2,6]decan-3-ol typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the Diels-Alder reaction, followed by a series of reduction and cyclization steps to form the tricyclic core
Industrial Production Methods
Industrial production of rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0,2,6]decane hydrochloride
- rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one
Uniqueness
rac-(1R,2R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-ol is unique due to its specific tricyclic structure and the presence of a hydroxyl group at the 3-position. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2750722-45-1 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.